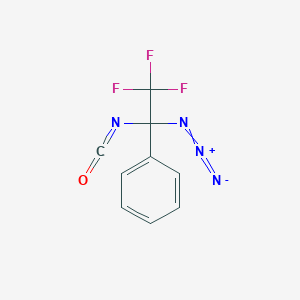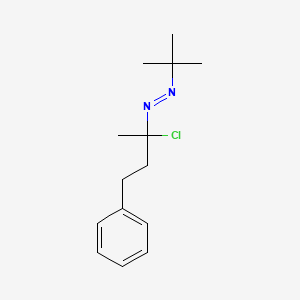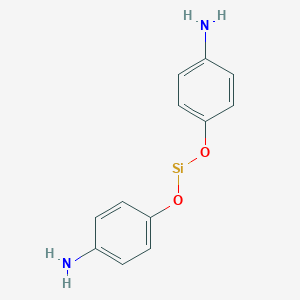![molecular formula C10H16OSSi B14621518 Trimethyl[2-(methylsulfanyl)phenoxy]silane CAS No. 58952-75-3](/img/structure/B14621518.png)
Trimethyl[2-(methylsulfanyl)phenoxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Silanols.
科学的研究の応用
Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.
類似化合物との比較
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(phenylthio)silane
- Trimethyl(phenyl)silane
Uniqueness
Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds
特性
CAS番号 |
58952-75-3 |
|---|---|
分子式 |
C10H16OSSi |
分子量 |
212.39 g/mol |
IUPAC名 |
trimethyl-(2-methylsulfanylphenoxy)silane |
InChI |
InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3 |
InChIキー |
IGKWOLQZHXQLPK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC=CC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)




![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)



![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)

